1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are known for their diverse applications in medicinal chemistry and material science Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
The synthesis of 1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole typically involves the reaction of cyclohexylamine with 2-phenylethyl isothiocyanate to form the corresponding thiourea intermediate. This intermediate is then cyclized with sodium azide under acidic conditions to yield the desired tetrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles.
Scientific Research Applications
1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: Tetrazoles are known for their bioisosteric properties, making them useful in drug design and development. This compound can be explored for its potential as an antiviral, antibacterial, or anticancer agent.
Material Science: The unique structural properties of tetrazoles make them suitable for use in the development of new materials, such as polymers and explosives.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-cyclohexyl-5-[(2-phenylethyl)sulfanyl]-1H-tetrazole can be compared with other similar compounds, such as:
1-cyclohexyl-5-[(2-phenoxyethyl)sulfanyl]-1H-tetrazole: This compound has a phenoxyethyl group instead of a phenylethyl group, which can affect its chemical properties and biological activity.
2-hydroxy-2-phenylethyl sulfanyl-oxopyrimidines: These compounds have a similar sulfanyl group but differ in the heterocyclic ring structure, leading to different applications and mechanisms of action. The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N4S |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-cyclohexyl-5-(2-phenylethylsulfanyl)tetrazole |
InChI |
InChI=1S/C15H20N4S/c1-3-7-13(8-4-1)11-12-20-15-16-17-18-19(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 |
InChI Key |
VJURFLAUCAGCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.